molecular formula C7H12ClN3O B3391105 4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride CAS No. 1384079-20-2

4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride

Cat. No. B3391105
CAS RN: 1384079-20-2
M. Wt: 189.64 g/mol
InChI Key: NZEUMTJFHLTXRH-UHFFFAOYSA-N
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Description

The compound “4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride” is a derivative of oxadiazole . Oxadiazoles are physiologically active heterocyclic compounds with a wide range of biological activities .


Synthesis Analysis

The synthesis of oxadiazoles involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The yield of the synthesis process is reported to be 92% .


Molecular Structure Analysis

The molecular formula of “4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride” is C7H11N3O, and its molecular weight is 153.18 . The compound’s structure has been characterized using various spectral techniques, including FT-IR, LCMS, and NMR .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a melting point of 115–117 °C . The compound should be stored at a temperature between 2-8 °C .

Safety and Hazards

The compound is corrosive and poses a danger upon contact with skin or eyes, or if ingested or inhaled . It is recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .

properties

IUPAC Name

2-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-3-8-4-2-6(1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEUMTJFHLTXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride

CAS RN

1384079-20-2
Record name 4-(1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride
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4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride
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4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride
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4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride
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4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride
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4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride

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